Tucatinib hemiethanolate is a small molecule kinase inhibitor primarily used in the treatment of HER2-positive breast cancer. It is marketed under the brand name Tukysa and is effective in combination with other therapies for advanced or metastatic forms of the disease. The compound's full chemical name is Ethanol, compound with N6-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine (1:2), with a molecular formula of C26H24N8O2 – ½ C2H5OH and a molecular mass of approximately 503.57 g/mol .
The synthesis of tucatinib involves a multi-step chemical process that culminates in the formation of its hemiethanolate form. The detailed synthetic route includes:
The synthesis process is designed to ensure high purity and yield, with strict in-process controls to monitor reaction progress and product quality. The specifications for tucatinib include detailed parameters that must be met during manufacturing to ensure consistency and safety for clinical use .
The molecular structure of tucatinib features a complex arrangement that includes:
The chemical structure can be represented by its molecular formula C26H24N8O2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structural formula reveals key functional groups critical for its mechanism of action against HER2 .
Tucatinib primarily acts through competitive inhibition of the HER2 receptor's tyrosine kinase activity. This inhibition prevents phosphorylation events that would normally activate downstream signaling pathways involved in cell proliferation.
In vitro studies demonstrate that tucatinib effectively inhibits HER2 phosphorylation with an inhibitory constant (Ki) ranging from 0.8 to 2.6 nM. Additionally, it shows selectivity over other receptors such as epidermal growth factor receptor (EGFR) and ErB4 . This selectivity is crucial for minimizing off-target effects while maximizing therapeutic efficacy.
Tucatinib functions by binding to the HER2 receptor, blocking its activation and subsequent signaling through pathways like MAPK and PI3K/AKT. This blockade leads to reduced tumor cell proliferation and survival in HER2-positive cancer cells.
Research indicates that tucatinib's mechanism involves:
Tucatinib appears as an off-white to yellow crystalline powder with polymorphic characteristics. It exhibits low solubility in aqueous solutions above pH 4.6, which influences its bioavailability and pharmacokinetics.
Key chemical properties include:
Tucatinib is primarily utilized in oncology for treating:
Clinical studies have demonstrated significant improvements in progression-free survival when tucatinib is included in treatment regimens for patients who have received prior anti-HER2 therapies .
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 2922-44-3
CAS No.: 33492-32-9